molecular formula C7H5BrF3NO B6202768 5-bromo-1-methyl-4-(trifluoromethyl)-1,2-dihydropyridin-2-one CAS No. 1509929-86-5

5-bromo-1-methyl-4-(trifluoromethyl)-1,2-dihydropyridin-2-one

Cat. No.: B6202768
CAS No.: 1509929-86-5
M. Wt: 256
InChI Key:
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Description

5-Bromo-1-methyl-4-(trifluoromethyl)-1,2-dihydropyridin-2-one is a synthetic organic compound characterized by the presence of bromine, methyl, and trifluoromethyl groups attached to a dihydropyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-methyl-4-(trifluoromethyl)-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common method starts with the bromination of 1-methyl-4-(trifluoromethyl)-1,2-dihydropyridin-2-one using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of catalysts and alternative brominating agents might be explored to enhance efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-methyl-4-(trifluoromethyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine might yield an amino derivative, while oxidation could produce a corresponding ketone or carboxylic acid.

Scientific Research Applications

Chemistry

In chemistry, 5-bromo-1-methyl-4-(trifluoromethyl)-1,2-dihydropyridin-2-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates. Additionally, the bromine atom provides a handle for further functionalization, enabling the development of novel therapeutic agents.

Industry

In the industrial sector, this compound is explored for its applications in materials science. It can be used in the synthesis of specialty polymers and advanced materials with unique properties, such as increased thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 5-bromo-1-methyl-4-(trifluoromethyl)-1,2-dihydropyridin-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the bromine atom can participate in halogen bonding interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1-methyl-4-(trifluoromethyl)-1H-imidazole
  • 5-Bromo-1-methyl-4-(trifluoromethyl)-1H-benzotriazole

Uniqueness

Compared to similar compounds, 5-bromo-1-methyl-4-(trifluoromethyl)-1,2-dihydropyridin-2-one is unique due to its dihydropyridinone core, which imparts distinct chemical reactivity and biological activity. The combination of bromine and trifluoromethyl groups further enhances its versatility in synthetic and medicinal chemistry applications.

Properties

CAS No.

1509929-86-5

Molecular Formula

C7H5BrF3NO

Molecular Weight

256

Purity

95

Origin of Product

United States

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